molecular formula C14H11N3O7 B2701319 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methyl-3-nitrobenzoate CAS No. 868679-93-0

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methyl-3-nitrobenzoate

Cat. No.: B2701319
CAS No.: 868679-93-0
M. Wt: 333.256
InChI Key: OUDNHVWBNNAICW-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes both pyridine and benzoate moieties, each substituted with nitro and methyl groups.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methyl-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methyl-3-nitrobenzoate can be achieved through multicomponent reactions (MCRs), which involve the formation of multiple bonds in a single operation. These reactions are known for their efficiency, reduced waste, and high atom economy . A typical synthetic route might involve the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions, followed by purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation might lead to the formation of nitroso or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares structural similarities and is used in similar applications.

    Oxazole derivatives: Known for their wide spectrum of biological activities and used in medicinal chemistry.

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methyl-3-nitrobenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O7/c1-7-3-4-9(6-10(7)16(20)21)14(19)24-11-5-8(2)15-13(18)12(11)17(22)23/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDNHVWBNNAICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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